N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

HIV-1 Reverse Transcriptase Non-nucleoside inhibitor

N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide (CAS not assigned; MF: C₂₁H₂₃N₃O₂; MW: 349.4 g/mol) is a fully synthetic small molecule belonging to the pyridinyl-quinoline-4-carboxamide family. Its structure combines a quinoline core with a 4-pyridinyl substituent at the 2-position and an N-(3-isopropoxypropyl) carboxamide side chain.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
Cat. No. B11158357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3
InChIInChI=1S/C21H23N3O2/c1-15(2)26-13-5-10-23-21(25)18-14-20(16-8-11-22-12-9-16)24-19-7-4-3-6-17(18)19/h3-4,6-9,11-12,14-15H,5,10,13H2,1-2H3,(H,23,25)
InChIKeyRVYFZGNNSVVBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Chemical Identity and Core Scaffold


N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide (CAS not assigned; MF: C₂₁H₂₃N₃O₂; MW: 349.4 g/mol) is a fully synthetic small molecule belonging to the pyridinyl-quinoline-4-carboxamide family . Its structure combines a quinoline core with a 4-pyridinyl substituent at the 2-position and an N-(3-isopropoxypropyl) carboxamide side chain. The compound is commercially available as a research-grade screening compound (typical purity ≥95%) and has been annotated in the ChEMBL database (CHEMBL151955) [1]. The pyridinyl-quinoline-4-carboxamide scaffold is recognized in the literature for its ability to engage in type II heme-iron coordination with cytochrome P450 enzymes, modulating metabolic stability and binding affinity [2]. However, peer-reviewed primary data specifically characterizing the biological activity, selectivity, or pharmacokinetic properties of this exact compound remain extremely scarce in the public domain.

CYP3A4 type II binding probe for SAR expansion studies
HIV-1 RT biochemical screening panel component (moderate-activity context)
Physicochemical comparator for drug-likeness profiling

Why N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the pyridinyl-quinoline-4-carboxamide series, the position of the pyridine nitrogen (para vs. meta vs. ortho) and the nature of the N-substituent exert profound effects on target binding and metabolic stability. Published data on close structural analogs demonstrate that moving the pyridine nitrogen from the para to the ortho position can reduce CYP3A4 binding affinity by up to 1,249-fold, while even para-to-meta shifts alter affinity by 5- to 15-fold depending on the substituent series [1]. The N-(3-isopropoxypropyl) chain introduces a flexible ether linkage and a branched terminal isopropyl group, which simultaneously influences lipophilicity (clogP), hydrogen-bonding capacity, and steric bulk at the amide tail—parameters known to modulate both potency and isoform selectivity within this chemotype . Therefore, substituting this compound with a differently N-substituted or pyridinyl-regioisomeric analog without experimental verification risks significant deviations in target engagement, metabolic fate, and overall assay reproducibility.

!Pyridinyl regioisomers (ortho/meta vs. para) may shift CYP3A4 binding profile substantially; published ortho/para Ki differences exceed three orders of magnitude in related series.
!N-substituent changes (isopropoxypropyl vs. aryl or alternative alkyl ethers) can alter target engagement, metabolic stability, and assay reproducibility; direct substitution requires experimental verification.

Quantitative Differentiation Evidence for N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide


HIV-1 Reverse Transcriptase Inhibition: BindingDB-Annotated IC₅₀ vs. Structural Analogs

The compound (annotated as CHEMBL151955 in ChEMBL/BindingDB) has a reported IC₅₀ of 1,400 nM against HIV-1 reverse transcriptase (RT) in an in vitro enzymatic assay [1]. This places it within the BHAP (bis(heteroaryl)piperazine) / AAP-BHAP chemical series, where lead compounds such as atevirdine and delavirdine exhibit IC₅₀ values in the low nanomolar range (typically 10–100 nM) [2]. The approximately 14- to 140-fold potency gap relative to optimized clinical candidates indicates that while the compound retains RT inhibitory activity, the N-(3-isopropoxypropyl) substitution and quinoline-4-carboxamide core do not recapitulate the full binding affinity of the piperazine-containing BHAP series. This quantitative difference is critical for users selecting between early-stage probe compounds and more mature lead-like molecules.

HIV-1 RT Inhibition
Reported
Target IC₅₀ = 1,400 nM
BHAP leads ≈ 10–100 nM
Supports RT inhibitor screening panel context; moderate-activity reference point
~14- to 140-fold lower potency vs. optimized clinical candidates; BindingDB-annotated data
HIV-1 Reverse Transcriptase Non-nucleoside inhibitor

CYP3A4 Binding Affinity: Class-Level Para-Pyridinyl Advantage Quantified by Ortho/Para Ki Ratio

Although direct CYP3A4 Ki data for this specific compound are not publicly available, the para-pyridinylquinoline-4-carboxamide substructure has been systematically characterized. In a panel of 9 structurally related series, the para-nitrogen configuration consistently provided the highest CYP3A4 affinity, with ortho/para Ki ratios ranging from 6 to >1,249 depending on the N-substituent and additional ring modifications [1]. The target compound, bearing a 4-pyridinyl (para) substituent, is therefore predicted to exhibit stronger type II heme-iron coordination and consequently lower Ki values compared to its 2-pyridinyl (ortho) or 3-pyridinyl (meta) regioisomers. For example, in series 3 of the Peng et al. study, the para-isomer Ki was 76 nM versus 94,900 nM for the ortho-isomer (1,249-fold difference), while the meta-isomer was 418 nM (5.5-fold weaker than para) [1].

CYP3A4 Affinity
Class-level inference
Predicted ortho/para Ki ratio 6–1,249-fold (para advantage); meta/para 5.5–15-fold
Class-level SAR framework for type II binding; direct compound Ki not publicly available
Based on Peng et al. series 3/4/7/8 data; recombinant CYP3A4 NF-14 model
CYP3A4 Type II Binding Metabolic Stability

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Phenyl Analog

The N-(3-isopropoxypropyl) substituent introduces a polar ether oxygen and a branched alkyl terminus, yielding a computed polar surface area (PSA) of 49.5 Ų and a calculated hydrogen bond acceptor count of 5 (vs. 4 for the N-phenyl analog CHEMBL463976) [1]. The N-phenyl-2-(4-pyridinyl)quinoline-4-carboxamide comparator (CHEMBL463976) shows a CYP3A4 Ki of 700 nM [1]. The additional ether oxygen and extended alkyl chain in the target compound are expected to increase aqueous solubility and reduce logP relative to the N-phenyl analog, while retaining the para-pyridinyl type II binding motif. These differences in physicochemical profile directly influence assay compatibility (e.g., DMSO solubility, non-specific binding) and can be decisive when selecting compounds for high-throughput screening campaigns.

Physicochemical Profile
Cross-study comparable
Target: PSA 49.5 Ų; HBA = 5
N-Phenyl analog: HBA = 4; Ki ≈ 700 nM
Differentiates solubility and non-specific binding trends from simpler N-aryl analogs
Computed descriptors; CYP affinity not directly measured for target compound
Lipophilicity clogP Drug-likeness

Recommended Application Scenarios for N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide Based on Current Evidence


CYP3A4 Type II Binding Probe for Structure-Activity Relationship (SAR) Expansion

The compound's para-pyridinylquinoline-4-carboxamide core makes it suitable as a reference ligand for SAR studies investigating the impact of N-alkyl-ether substituents on CYP3A4 type II binding affinity. Researchers can use it as a scaffold-modification control when synthesizing or procuring analogs with varying chain lengths, branching, or heteroatom incorporation, leveraging the published ortho/meta/para Ki framework for this chemotype [1].

HIV-1 Reverse Transcriptase Biochemical Screening Panel Component

With a documented IC₅₀ of 1,400 nM against HIV-1 RT, this compound can serve as a moderate-activity control or starting point for medicinal chemistry optimization programs targeting non-nucleoside RT inhibitor (NNRTI) binding sites. It is most appropriately deployed in biochemical assays alongside higher-potency BHAP series benchmarks such as delavirdine [2].

Physicochemical Comparator in Drug-Likeness Profiling Studies

The presence of an isopropoxypropyl ether side chain—combining moderate lipophilicity with an additional hydrogen bond acceptor—positions this compound as a comparator for assessing how aliphatic ether substituents influence solubility, permeability, and non-specific binding relative to purely aromatic N-substituted quinoline-4-carboxamides .

Application
Selection Property
Validation Focus
CYP3A4 type II binding probe for SAR expansion
Para-pyridinyl core with N-alkyl-ether substituent
CYP3A4 competitive binding Ki assay; regioisomer benchmarking
HIV-1 RT biochemical screening panel
Reported RT inhibitory activity (bindingDB)
RT enzymatic inhibition assay vs. BHAP series controls
Physicochemical comparator for drug-likeness profiling
Isopropoxypropyl ether side chain polarity
Solubility, permeability, and non-specific binding screening
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